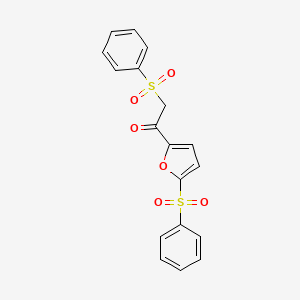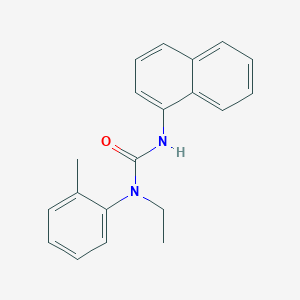
3-Benzoyl-2,4-dichlorobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-Benzoyl-2,4-dichloro-benzaldéhyde est un composé organique de formule moléculaire C14H8Cl2O2. Il s'agit d'un dérivé du benzaldéhyde, portant deux atomes de chlore et un groupe benzoyle liés au cycle benzénique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-Benzoyl-2,4-dichloro-benzaldéhyde implique généralement la benzoylation du 2,4-dichloro-benzaldéhyde. Une méthode courante est la réaction d'acylation de Friedel-Crafts, où le 2,4-dichloro-benzaldéhyde réagit avec le chlorure de benzoyle en présence d'un catalyseur acide de Lewis tel que le chlorure d'aluminium (AlCl3). La réaction est réalisée dans des conditions anhydres pour éviter l'hydrolyse du chlorure d'acyle.
Méthodes de production industrielle
La production industrielle du 3-Benzoyl-2,4-dichloro-benzaldéhyde suit des voies de synthèse similaires, mais à plus grande échelle. Les conditions réactionnelles sont optimisées pour garantir un rendement élevé et la pureté du produit. L'utilisation de réacteurs à flux continu et de techniques de purification avancées telles que la recristallisation et la chromatographie sont courantes dans les environnements industriels.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-Benzoyl-2,4-dichloro-benzaldéhyde subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former les acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent le convertir en alcools ou en hydrocarbures.
Substitution : Les atomes de chlore peuvent être substitués par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont utilisés.
Substitution : Des nucléophiles tels que les amines, les thiols et les alcoolates peuvent être utilisés pour des réactions de substitution.
Principaux produits
Oxydation : Produit des acides carboxyliques.
Réduction : Donne des alcools ou des hydrocarbures.
Substitution : Donne divers dérivés de benzaldéhyde substitués.
Applications De Recherche Scientifique
Le 3-Benzoyl-2,4-dichloro-benzaldéhyde a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques complexes.
Biologie : Investigué pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme candidat médicament potentiel en raison de sa structure chimique unique.
Industrie : Utilisé dans la production de colorants, d'agrochimiques et de produits pharmaceutiques.
Mécanisme d'action
Le mécanisme d'action du 3-Benzoyl-2,4-dichloro-benzaldéhyde implique son interaction avec des cibles moléculaires spécifiques. Le groupe benzoyle et les atomes de chlore contribuent à sa réactivité et à sa capacité à former des liaisons covalentes avec les molécules biologiques. Ces interactions peuvent perturber les processus cellulaires, conduisant aux effets biologiques observés.
Mécanisme D'action
The mechanism of action of 3-Benzoyl-2,4-dichlorobenzaldehyde involves its interaction with specific molecular targets. The benzoyl group and chlorine atoms contribute to its reactivity and ability to form covalent bonds with biological molecules. These interactions can disrupt cellular processes, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
2,4-Dichloro-benzaldéhyde : Manque le groupe benzoyle, ce qui le rend moins réactif dans certaines réactions chimiques.
3,5-Dichloro-benzaldéhyde : Structure similaire mais motif de substitution différent, conduisant à une réactivité et des applications différentes.
Chlorure de benzoyle : Utilisé dans des réactions de synthèse similaires, mais il manque le groupe aldéhyde.
Unicité
Le 3-Benzoyl-2,4-dichloro-benzaldéhyde est unique en raison de la présence de groupes fonctionnels benzoyle et aldéhyde, ainsi que de deux atomes de chlore. Cette combinaison de groupes fonctionnels confère des propriétés chimiques et une réactivité distinctes, ce qui le rend précieux dans diverses applications.
Propriétés
Numéro CAS |
56874-83-0 |
|---|---|
Formule moléculaire |
C14H8Cl2O2 |
Poids moléculaire |
279.1 g/mol |
Nom IUPAC |
3-benzoyl-2,4-dichlorobenzaldehyde |
InChI |
InChI=1S/C14H8Cl2O2/c15-11-7-6-10(8-17)13(16)12(11)14(18)9-4-2-1-3-5-9/h1-8H |
Clé InChI |
IHHONJLHTAQJOI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2Cl)C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


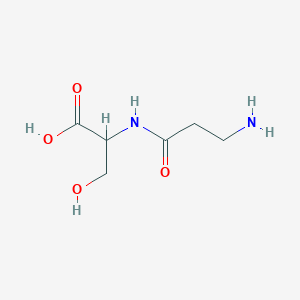

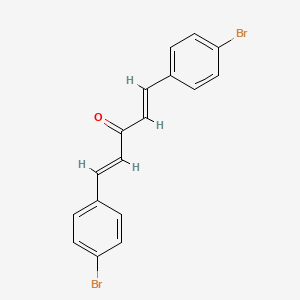

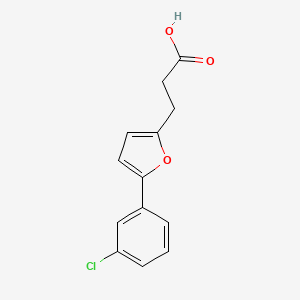


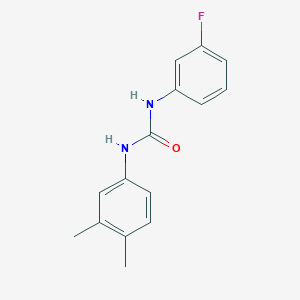

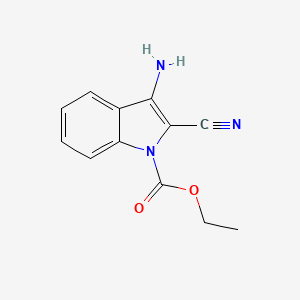
![9,9-Dimethyl-7-phenyl-3-oxa-9-azabicyclo[3.3.1]non-6-en-9-ium iodide](/img/structure/B11943267.png)
